Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride
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Overview
Description
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 4-chloro-2-methylphenyl group and a 3-pyridinylcarbonyl group, and it exists as a monohydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution Reactions: The 4-chloro-2-methylphenyl group is introduced via a nucleophilic substitution reaction using a suitable chloro compound.
Acylation: The 3-pyridinylcarbonyl group is introduced through an acylation reaction using a pyridine derivative and an acyl chloride.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction conditions such as temperature, pressure, and concentration of reactants.
Purification Techniques: Techniques such as crystallization, filtration, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, introducing different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated compounds in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific receptors or enzymes, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds with similar piperazine ring structures but different substituents.
Phenylpiperazines: Compounds with phenyl groups attached to the piperazine ring.
Pyridinylpiperazines: Compounds with pyridine groups attached to the piperazine ring.
Uniqueness
Piperazine, 1-(4-chloro-2-methylphenyl)-4-(3-pyridinylcarbonyl)-, monohydrochloride is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
124444-94-6 |
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Molecular Formula |
C17H19Cl2N3O |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
[4-(4-chloro-2-methylphenyl)piperazin-1-yl]-pyridin-3-ylmethanone;hydrochloride |
InChI |
InChI=1S/C17H18ClN3O.ClH/c1-13-11-15(18)4-5-16(13)20-7-9-21(10-8-20)17(22)14-3-2-6-19-12-14;/h2-6,11-12H,7-10H2,1H3;1H |
InChI Key |
FMALSJJUIQWFPF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2CCN(CC2)C(=O)C3=CN=CC=C3.Cl |
Origin of Product |
United States |
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